1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperazine moiety
Scientific Research Applications
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules
Mechanism of Action
Target of Action
The compound “1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one” is a derivative of thiazole and piperazine . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the primary targets of this compound could be similar to those of its parent compounds.
Mode of Action
For instance, thiazole derivatives have been known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Thiazoles and piperazine derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The solubility of thiazole, a parent compound, in water, alcohol, and ether might give some insights into its potential bioavailability.
Result of Action
Based on the activities of its parent compounds, it can be inferred that it might have a variety of effects at the molecular and cellular levels .
Future Directions
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines
Comparison with Similar Compounds
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: A simpler benzothiazole derivative with applications in medicinal chemistry.
6-Methylbenzothiazole: Another derivative with distinct biological activities.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-4-14(20)18-7-9-19(10-8-18)16-17-15-12(3)11(2)5-6-13(15)21-16/h5-6H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUAJBWSWCZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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